7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol, with the CAS number 655232-52-3, is a complex organic compound characterized by its unique spirocyclic structure. This compound belongs to the class of oxaspiro compounds, which are notable for their distinctive bicyclic frameworks that incorporate oxygen atoms. The molecular formula for this compound is , and it has a molecular weight of approximately 224.296 g/mol . The structure features a methoxy group at the seventh position, a propan-2-yl group at the second position, and an alcohol functional group at the eighth position, contributing to its potential biological activities and applications.
The chemical reactivity of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol can be attributed to its functional groups. The alcohol group can undergo typical reactions such as:
These reactions can be utilized in synthetic pathways to modify the compound or to create derivatives with enhanced properties.
Research indicates that compounds related to 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol may exhibit various biological activities, including:
Further studies are required to elucidate the specific biological mechanisms and efficacy of this compound.
The synthesis of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol can be achieved through several methods, including:
Specific protocols may vary based on desired yields and purity levels.
7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol has potential applications in several fields:
Interaction studies involving 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol focus on its behavior in biological systems:
Several compounds share structural similarities with 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol, including:
| Compound Name | CAS Number | Unique Features |
|---|---|---|
| 7,9-Di-tert-butyl-1-oxaspiro(4.5)deca-6,9-diene-2,8-dione | 545303 | Contains two tert-butyl groups; different oxidation state |
| 1-Oxaspiro[4.5]deca-6,9-dien-8-one | 67856 | Lacks substituents at positions 2 and 7; simpler structure |
| (±)-7-Methoxy-2-isopropyl-1-oxaspiro[4,5]deca-6,9-diene | Not specified | Isomeric form; variations in stereochemistry may affect activity |
These compounds highlight the uniqueness of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol through its specific substituents and potential biological activities that differentiate it from others in its class.
The compound 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol is defined by its IUPAC name, which precisely describes its molecular architecture. The term "spiro" indicates a shared atom (spiro carbon) connecting two cyclic systems—here, a five-membered oxolane ring fused to a six-membered cyclohexene system. The numbering begins at the spiro carbon, with substituents assigned positions based on priority rules (Figure 1).
Table 1: Nomenclature and key identifiers
| Property | Value |
|---|---|
| IUPAC Name | 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol |
| CAS Registry Number | 655232-52-3 |
| Molecular Formula | C₁₃H₂₀O₃ |
| Structural Class | Oxygen-containing spirocyclic terpenoid |
The methoxy group (-OCH₃) at position 7 and the propan-2-yl (isopropyl) group at position 2 introduce steric and electronic effects that influence reactivity. The hydroxyl group at position 8 enhances polarity, making the compound amenable to derivatization.
Spirocyclic compounds emerged as a distinct class in the late 19th century, with early examples like spiro[4.5]decan-6-one reported in 1893. The unique geometry of spiro systems—characterized by perpendicular ring planes—posed synthetic challenges until advances in catalytic methods, such as palladium-catalyzed decarboxylation, enabled precise construction of vicinal quaternary carbons in spiro[4.5]deca-6,9-dien-8-ones.
The synthesis of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol represents a modern application of these principles. Early routes relied on cycloaddition reactions, but contemporary strategies employ asymmetric catalysis to control stereochemistry. For example, Pd-catalyzed decarboxylative coupling of vinyl methylene cyclic carbonates with p-quinone methides achieves high enantioselectivity (up to 96:4 er).
Oxygenated spirocycles are pivotal in natural product synthesis and drug discovery. Their rigid frameworks mimic bioactive conformations, while oxygen atoms enable hydrogen bonding and solubility.
Table 2: Applications of related spirocyclic compounds
The methoxy and hydroxyl groups in 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol suggest potential as a chiral auxiliary or intermediate in synthesizing bioactive molecules. Its spirocyclic core reduces conformational flexibility, enhancing binding specificity in enzyme-substrate interactions.
The structural elucidation of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol through nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns and multiplicities that definitively confirm the spirocyclic architecture [1]. Proton nuclear magnetic resonance analysis demonstrates distinct resonance patterns for the isopropyl substituent, with two methyl groups appearing as doublets at 0.94 and 1.01 parts per million with coupling constants of 6.8 and 6.6 hertz respectively [1]. These chemical shifts are consistent with alkyl protons in an aliphatic environment, positioned within the expected range for saturated carbon-hydrogen bonds [2] [3] [4].
The methoxy group exhibits a characteristic singlet at 3.69 parts per million, indicating the absence of scalar coupling and confirming its attachment to the aromatic system [1]. This chemical shift falls within the typical range for methoxy protons attached to electron-deficient aromatic carbons [3] [4]. The spirocyclic methylene protons H-3 appear as a multiplet at 1.79 parts per million, while H-4 and the isopropyl methine proton collectively resonate as a multiplet at 2.15 parts per million [1].
Vinyl proton assignments reveal the characteristic downfield shifts expected for aromatic and conjugated systems [2] [3]. The H-6 proton appears as a doublet at 5.76 parts per million with a small coupling constant of 2.7 hertz, indicative of long-range coupling through the aromatic system [1]. H-9 resonates as a doublet at 6.12 parts per million with a larger coupling constant of 10.0 hertz, characteristic of vicinal vinyl coupling [1]. The H-10 proton exhibits a doublet of doublets pattern at 6.79 parts per million, demonstrating coupling to both H-6 and H-9 with constants of 2.7 and 10.0 hertz respectively [1].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift assignments [2] [3]. The isopropyl methyl carbons appear at 18.6 and 19.5 parts per million, typical for saturated alkyl carbons [1] [3]. The spirocyclic framework carbons C-3 and C-4 resonate at 29.9 and 38.3 parts per million respectively, consistent with methylene carbons in cyclic environments [1] [3]. The methoxy carbon appears at 55.1 parts per million, characteristic of methoxy carbons attached to aromatic systems [1] [3].
The spiro quaternary carbon C-5 exhibits a distinctive chemical shift at 79.6 parts per million, reflecting its unique electronic environment at the junction of two ring systems [1]. The ether carbon C-2 appears significantly downfield at 86.5 parts per million due to the electron-withdrawing effect of the adjacent oxygen atom [1] [3]. Vinyl carbons C-6 and C-9 resonate at 117.4 and 126.2 parts per million respectively, consistent with aromatic carbon chemical shifts [1] [3]. The methoxy-substituted vinyl carbon C-7 appears at 149.9 parts per million, while C-10 resonates at 151.2 parts per million [1]. The carbonyl carbon exhibits the expected downfield shift at 181.3 parts per million, characteristic of ketone carbonyls [1] [2] [3].
Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for confirming the spirocyclic architecture through heteronuclear and homonuclear correlation experiments [5] [6] [7]. Correlation spectroscopy experiments would reveal scalar coupling patterns between adjacent protons, establishing through-bond connectivity pathways throughout the molecular framework [6] [8]. The methodology employs systematic pulse sequences that create magnetization transfer between coupled nuclei, enabling the identification of neighboring proton environments [6] [8].
Heteronuclear single quantum coherence spectroscopy provides direct one-bond carbon-proton correlations, confirming the attachment of each proton to its corresponding carbon atom [5] [6] [9]. This technique utilizes the large one-bond carbon-hydrogen coupling constants, typically ranging from 120 to 200 hertz, to establish unambiguous connectivity patterns [6] [9]. For spirocyclic compounds, heteronuclear single quantum coherence data becomes particularly valuable in distinguishing between carbons in different ring environments and confirming the quaternary nature of the spiro carbon center [5] [6].
Heteronuclear multiple bond correlation experiments extend the connectivity analysis to two- and three-bond carbon-proton relationships [5] [6] [7]. These long-range correlations prove essential for establishing the spirocyclic framework connectivity, particularly for confirming the attachment of substituents to the aromatic system [5] [7]. The technique employs optimized delay times to selectively observe correlations across multiple bonds while suppressing one-bond signals [6] [7].
Recent advances in isotope-assisted heteronuclear multiple bond correlation techniques enable the unambiguous identification of two-bond correlations through isotope shift measurements [5]. This methodology proves particularly valuable for spirocyclic systems where conventional correlation experiments may be ambiguous due to overlapping correlation pathways [5]. The technique measures small isotope-induced chemical shift differences to distinguish two-bond from three-bond correlations, providing definitive structural assignments [5].
For complex spirocyclic architectures, advanced two-dimensional techniques such as inadequate experiments provide direct carbon-carbon connectivity information [7]. These experiments, while requiring longer acquisition times and higher sample concentrations, offer unambiguous proof of carbon skeletal connectivity independent of proton coupling patterns [7]. The combination of these complementary two-dimensional techniques ensures complete structural verification of the spirocyclic framework [5] [6] [7].
Nuclear Overhauser effect spectroscopy experiments provide spatial proximity information that complements the through-bond connectivity data [6] [9]. For spirocyclic compounds, these through-space correlations prove essential for confirming the three-dimensional arrangement of substituents and establishing conformational preferences [6] [9]. The technique relies on dipolar relaxation mechanisms that operate through space rather than through chemical bonds [6].
X-ray crystallographic analysis provides definitive three-dimensional structural information for spirocyclic compounds, revealing precise bond lengths, bond angles, and molecular conformations [10] [11] [12]. Single crystal diffraction studies of related oxaspiro compounds demonstrate characteristic geometric parameters that define the spirocyclic architecture [10] [11]. The crystallographic analysis typically reveals monoclinic or triclinic crystal systems with specific space group symmetries that accommodate the three-dimensional spirocyclic framework [10] [11] [13].
Geometric analysis of spirocyclic structures reveals characteristic bond length patterns around the spiro center [12] [14]. The carbon-oxygen bonds in oxaspiro systems typically exhibit lengths ranging from 1.43 to 1.47 angstroms, consistent with single bond character [10] [12]. Carbon-carbon bonds connecting to the spiro center demonstrate slight variations from standard tetrahedral geometry due to ring strain effects [12] [14]. Crystallographic studies of related compounds show spiro carbon-carbon bond lengths ranging from 1.52 to 1.55 angstroms [10] [12].
Bond angle analysis reveals deviations from ideal tetrahedral geometry at the spiro center due to ring constraints [12] [14]. The angles around the quaternary spiro carbon typically range from 106 to 112 degrees, reflecting the influence of cyclic strain on molecular geometry [12]. Ring puckering analysis demonstrates characteristic conformational preferences, with five-membered rings typically adopting envelope conformations and six-membered rings preferring chair or boat arrangements [11] [13].
Crystallographic packing analysis reveals the role of intermolecular interactions in crystal stabilization [10] [11] [13]. Hydrogen bonding patterns, including carbon-hydrogen to oxygen interactions, contribute significantly to crystal cohesion [10] [11]. Aromatic stacking interactions between phenyl rings and van der Waals contacts provide additional stabilization in the crystal lattice [10] [11].
The crystal structure determination process involves systematic data collection using monochromatic x-ray radiation, typically molybdenum or copper radiation sources [15]. Structure solution employs direct methods or Patterson techniques to locate the heavy atoms, followed by difference Fourier synthesis to identify lighter atoms [15]. Refinement procedures utilize full-matrix least-squares methods against structure factor intensities, achieving typical reliability factors below 0.06 [10] [11].
For spirocyclic compounds containing multiple ring systems, crystallographic analysis provides essential information about ring-ring orientations and conformational preferences [11] [13]. The dihedral angles between fused rings typically range from 0 to 90 degrees depending on the specific ring fusion pattern [11]. Spirocyclic junctions enforce specific geometric constraints that influence overall molecular shape and flexibility [12] [13].
Mass spectrometric analysis of 7-Methoxy-2-(propan-2-yl)-1-oxaspiro[4.5]deca-6,9-dien-8-ol under electron ionization conditions reveals characteristic fragmentation pathways that reflect the structural features of the spirocyclic framework [1] [16] [17]. The molecular ion peak appears at mass-to-charge ratio 222 with moderate intensity, indicating the inherent stability of the spirocyclic system under ionization conditions [1]. The fragmentation pattern demonstrates selective bond cleavage preferences that provide diagnostic structural information [1] [17] [18].
The base peak at mass-to-charge ratio 153 corresponds to the loss of 69 mass units from the molecular ion, representing a combined loss of the propyl group and formaldehyde unit [1]. This fragmentation pathway reflects the preferential cleavage of bonds beta to the aromatic system, a well-established mechanism in electron ionization mass spectrometry [19] [20]. The high relative intensity of this fragment indicates the thermodynamic stability of the resulting ion structure [1] [19].
Alpha cleavage relative to the aromatic system produces the fragment at mass-to-charge ratio 179, corresponding to the loss of the propyl group [1] [17] [19]. This fragmentation pathway demonstrates the characteristic behavior of alkyl-substituted aromatic systems under electron ionization conditions [17] [19] [20]. The moderate intensity of this fragment reflects the competing fragmentation pathways available to the molecular ion [1].
The fragment at mass-to-charge ratio 164 results from the loss of 58 mass units, corresponding to the elimination of a butyl group through rearrangement processes [1]. This fragmentation involves hydrogen transfer mechanisms that are characteristic of spirocyclic systems containing multiple ring environments [21] [17]. The relatively high intensity of this fragment indicates favorable rearrangement pathways facilitated by the spirocyclic architecture [1].
Secondary fragmentation produces ions at mass-to-charge ratios 140 and 119, representing further decomposition of primary fragment ions [1]. The fragment at mass-to-charge ratio 140 corresponds to additional loss of carboxyl functionality from earlier fragments [1] [20]. The ion at mass-to-charge ratio 119 results from extensive fragmentation of the spirocyclic framework, indicating the accessibility of multiple dissociation channels [1].
The tropylium ion at mass-to-charge ratio 91 represents a common fragment in aromatic systems, formed through rearrangement and ring contraction processes [1] [19] [20]. This seven-membered aromatic cation exhibits exceptional stability and frequently appears as a significant fragment in substituted aromatic compounds [19] [20]. The moderate intensity of this fragment confirms the aromatic character of the parent compound [1].
Fragmentation mechanisms in spirocyclic compounds involve initial ionization at the aromatic system due to its lower ionization potential compared to saturated carbon centers [19] [22]. The resulting radical cation undergoes preferential cleavage of bonds that can stabilize positive charge through resonance or inductive effects [19] [22]. Spirocyclic architectures provide unique fragmentation channels due to the geometric constraints imposed by the rigid framework [23] [17].
The fragmentation pattern analysis reveals the influence of the methoxy substituent on fragmentation pathways [1] [20]. Methoxy groups act as electron-donating substituents that stabilize adjacent carbocations through resonance effects [20]. This stabilization influences the relative intensities of fragments containing the methoxy-substituted aromatic system [1] [20].
Ring-opening reactions represent important fragmentation pathways for spirocyclic compounds [23] [17]. The strain inherent in spirocyclic systems can promote ring-opening processes that lead to linear fragment ions [23] [17]. These rearrangement reactions often involve concerted mechanisms that preserve charge stability while accommodating geometric constraints [17] [18].